

# Application Notes: Transwell Migration Assay Using Recombinant CCL27

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## Compound of Interest

Compound Name: CCL27

Cat. No.: B1577586

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## Introduction

Chemokine (C-C motif) ligand 27 (**CCL27**), also known as cutaneous T-cell-attracting chemokine (CTACK), is a key signaling protein primarily involved in the chemotaxis of specific leukocyte populations. It selectively binds to its receptor, CCR10, which is notably expressed on skin-homing memory T-cells and other cell types, including lymphatic endothelial cells and certain cancer cells.[1][2] The **CCL27**/CCR10 signaling axis is integral to T-cell-mediated skin inflammation and plays a role in both physiological immune surveillance and pathological conditions.[1][2] Furthermore, this axis has been implicated in tumor progression and metastasis, particularly in melanoma and lung cancer, by promoting cell proliferation, migration, and invasion.[3][4]

The Transwell migration assay is a widely used in vitro method to quantify the chemotactic response of cells to a specific chemoattractant. This assay utilizes a permeable support, or insert, that separates an upper and a lower chamber. Cells are seeded into the upper chamber, and a solution containing the chemoattractant, in this case, recombinant **CCL27**, is placed in the lower chamber. This creates a chemical gradient across the permeable membrane, stimulating the cells to migrate through the pores towards the chemoattractant. The number of migrated cells is then quantified to determine the chemotactic activity of the ligand.

These application notes provide a detailed protocol for performing a Transwell migration assay to assess the chemotactic effect of recombinant **CCL27** on CCR10-expressing cells. The

included methodologies, data presentation guidelines, and visual diagrams are designed to facilitate the successful execution and interpretation of this assay in a research or drug development setting.

## Key Experimental Parameters and Data Presentation

Quantitative data from a Transwell migration assay should be presented in a clear and organized manner to allow for easy interpretation and comparison between experimental conditions. A typical experiment involves testing a range of recombinant **CCL27** concentrations to determine the optimal dose for inducing cell migration and to generate a dose-response curve.

Table 1: Representative Data for **CCL27**-Mediated Cell Migration

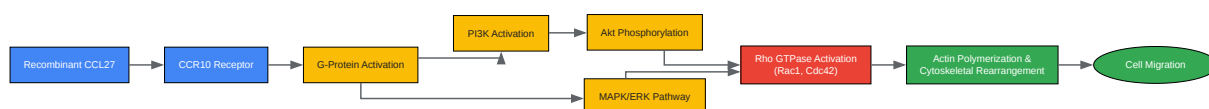
| Recombinant CCL27 Concentration (nM) | Mean Migrated Cells per Field | Standard Deviation | Fold Increase over Control |
|--------------------------------------|-------------------------------|--------------------|----------------------------|
| 0 (Control)                          | 52                            | ± 6                | 1.0                        |
| 1                                    | 115                           | ± 12               | 2.2                        |
| 10                                   | 280                           | ± 25               | 5.4                        |
| 34 (EC50)                            | 450                           | ± 38               | 8.7                        |
| 100                                  | 435                           | ± 35               | 8.4                        |
| 200                                  | 210                           | ± 20               | 4.0                        |

Note: The data presented in this table are representative and will vary depending on the cell type, incubation time, and specific experimental conditions. The EC50 value of 34 nM is based on published data for cells expressing recombinant CCR10.[5] A characteristic bell-shaped curve is often observed in chemokine migration assays, where migration decreases at very high concentrations due to receptor desensitization and internalization.[6]

## Signaling Pathway and Experimental Workflow

### CCL27/CCR10 Signaling Pathway in Cell Migration

Upon binding of **CCL27** to its G-protein coupled receptor, CCR10, a cascade of intracellular signaling events is initiated. This leads to the activation of downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and MAPK/ERK pathways.[3] These pathways converge to activate small Rho GTPases, such as Rac1 and Cdc42, which are master regulators of cytoskeletal dynamics.[7][8] Activation of these GTPases leads to actin polymerization, formation of lamellipodia and filopodia, and ultimately, directed cell migration towards the **CCL27** gradient.

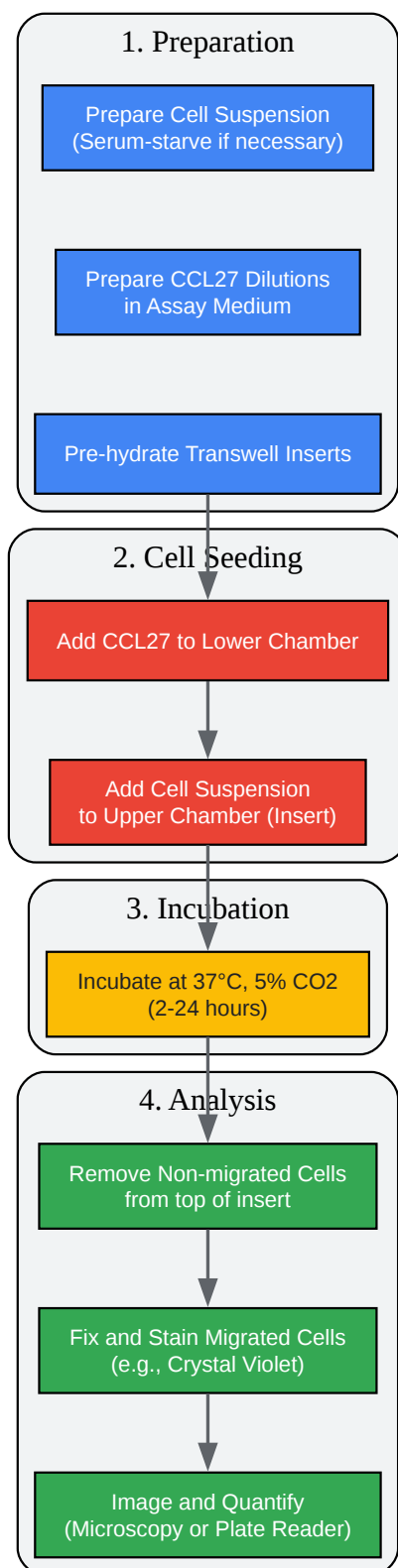


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**Figure 1:** CCL27/CCR10 signaling cascade leading to cell migration.

## Transwell Migration Assay Workflow

The experimental workflow for a Transwell migration assay using recombinant **CCL27** can be broken down into four main stages: preparation, cell seeding, incubation, and analysis. Each stage involves several critical steps to ensure reliable and reproducible results.



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**Figure 2:** Experimental workflow for the Transwell migration assay.

## Experimental Protocols

### Materials and Reagents

- CCR10-expressing cells (e.g., human T-lymphocytes, lymphatic endothelial cells, melanoma cell lines)
- Recombinant Human **CCL27** (ensure high purity and biological activity)
- Transwell permeable supports (e.g., 24-well format with 6.5 mm diameter inserts; pore size of 3-5  $\mu\text{m}$  for lymphocytes, 8  $\mu\text{m}$  for larger cells)
- Cell culture medium (e.g., RPMI-1640 or DMEM)
- Fetal Bovine Serum (FBS)
- Bovine Serum Albumin (BSA)
- Phosphate-Buffered Saline (PBS)
- Fixing solution: 4% Paraformaldehyde in PBS or 100% Methanol
- Staining solution: 0.5% Crystal Violet in 25% Methanol
- Extraction solution: 10% Acetic Acid or 100% Methanol
- Cotton swabs
- Inverted microscope
- Microplate reader (optional, for quantification)

### Protocol: Transwell Migration Assay

#### Day 1: Cell Preparation

- Culture CCR10-expressing cells to approximately 80% confluency.

- If using adherent cells, detach them using a non-enzymatic cell dissociation solution to preserve surface receptors.
- Resuspend the cells in a serum-free or low-serum (e.g., 0.5% BSA) medium. This step, known as serum starvation (typically 4-24 hours), helps to reduce basal migration and increase the specific response to the chemoattractant.
- Perform a cell count and assess viability using a method like Trypan Blue exclusion. Adjust the cell suspension to a final concentration of  $1 \times 10^6$  cells/mL in serum-free/low-serum medium.

#### Day 2: Assay Setup and Execution

- Prepare Chemoattractant Gradient:
  - Prepare serial dilutions of recombinant **CCL27** in assay medium (e.g., RPMI with 0.5% BSA). A suggested concentration range to test is 0, 1, 10, 30, 100, and 200 nM to identify the optimal concentration.[\[5\]](#) A concentration of around 80 ng/ml has also been reported for T-cell migration.[\[9\]](#)
  - Add 600  $\mu$ L of the **CCL27** dilutions to the lower wells of the 24-well plate. The "0" concentration well serves as the negative control for basal migration.
- Cell Seeding:
  - Carefully place the Transwell inserts into the wells containing the **CCL27** solutions, ensuring no air bubbles are trapped beneath the membrane.
  - Add 100  $\mu$ L of the prepared cell suspension ( $1 \times 10^5$  cells) to the upper chamber of each insert.
- Incubation:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator. The incubation time will need to be optimized for the specific cell type but typically ranges from 2 to 24 hours.[\[10\]](#) A 2-hour incubation is often sufficient for lymphocytes.[\[10\]](#)

## Day 2/3: Staining and Quantification

- Remove Non-Migrated Cells:
  - Carefully remove the inserts from the plate.
  - Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the top surface of the membrane. Be careful not to puncture the membrane.
- Fix and Stain Migrated Cells:
  - Fix the migrated cells on the underside of the membrane by immersing the insert in a fixing solution (e.g., 4% PFA or 100% Methanol) for 10-15 minutes at room temperature.
  - Gently wash the inserts with PBS.
  - Stain the cells by immersing the inserts in the 0.5% Crystal Violet solution for 20-30 minutes.
- Washing and Drying:
  - Gently wash the inserts in a beaker of water to remove excess stain.
  - Allow the inserts to air dry completely.
- Quantification:
  - Microscopic Method: Place the dried insert on a microscope slide and count the number of stained, migrated cells in several (e.g., 5-10) random high-power fields. Calculate the average number of migrated cells per field.
  - Extraction Method: To quantify the total migration, place the stained insert into a new well containing an extraction solution (e.g., 10% acetic acid). Incubate for 10-15 minutes with gentle shaking to solubilize the dye. Transfer the colored solution to a 96-well plate and measure the absorbance at 570-590 nm using a microplate reader.

## Troubleshooting

| Issue  | Possible Cause  | Suggested Solution   |
|--|---|--|
| High background migration (in control wells) | Pore size too large for cells.  | Use an insert with a smaller pore size (e.g., 3 µm for small lymphocytes). |
| Incubation time too long.                    | Perform a time-course experiment to determine the optimal incubation period.                                    |  |
| Cell density too high.                       | Reduce the number of cells seeded in the upper chamber.   |  |
| Low or no migration                          | Sub-optimal CCL27 concentration.  | Perform a dose-response experiment with a wider range of concentrations.   |
| Low or no CCR10 expression on cells.         | Confirm CCR10 expression using flow cytometry or qPCR.  |  |
| Inactive recombinant CCL27.                  | Check the activity of the CCL27 lot using a positive control cell line.   |  |
| Incubation time too short.                   | Increase the incubation time.   |  |
| High variability between replicates          | Inconsistent cell counting/seeding.   | Ensure a homogenous cell suspension and accurate pipetting.                |
| Air bubbles trapped under the insert.        | Be careful when placing the insert into the lower well; ensure the membrane is in full contact with the medium. |  |
| Inconsistent removal of non-migrated cells.  | Gently and consistently wipe the top of the membrane for all inserts.   |  |



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